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molecular formula C8H7ClINO2 B2999534 Methyl 2-amino-3-chloro-5-iodobenzoate CAS No. 1070977-94-4

Methyl 2-amino-3-chloro-5-iodobenzoate

Cat. No. B2999534
M. Wt: 311.5
InChI Key: ILDAJGVKPFOKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709645B2

Procedure details

To a solution of 526 mg (1.69 mmol) of 2-amino-3-chloro-5-iodo-benzoic acid methyl ester in 9.0 mL methanol was added 474 mg of potassium hydroxide (8.44 mmol). The solution was stirred at room temperature for 18 hours. An additional 474 mg (8.44 mmol) of potassium hydroxide was added and the solution was heated in an oil bath at 45° C. for 4.5 hours. The solution was acidified to pH=3 by a dropwise addition of 1N aqueous hydrochloric acid. The resulting precipitate was collected by vacuum filtration. The solid was dissolved in methanol and concentrated to dryness. Acetone was added to the residue and the insoluble white precipitates were filtered off. The filtrate was concentrated to afford 500 mg (1.68 mmol, quantitative yield) of 2-amino-3-chloro-5-iodo-benzoic acid as a brown powder. 1H NMR (500 MHz, DMSO-d6) δ 7.95 (d, 1H), 7.76 (d, 1H), 6.91 (s, br., 2H); MS: m/z 295.8 (M−H+).
Quantity
526 mg
Type
reactant
Reaction Step One
Quantity
474 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
474 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([I:10])[CH:7]=[C:6]([Cl:11])[C:5]=1[NH2:12].[OH-].[K+].Cl>CO>[NH2:12][C:5]1[C:6]([Cl:11])=[CH:7][C:8]([I:10])=[CH:9][C:4]=1[C:3]([OH:13])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
526 mg
Type
reactant
Smiles
COC(C1=C(C(=CC(=C1)I)Cl)N)=O
Name
Quantity
474 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
9 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
474 mg
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated in an oil bath at 45° C. for 4.5 hours
Duration
4.5 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by vacuum filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
Acetone was added to the residue
CUSTOM
Type
CUSTOM
Details
the insoluble white precipitates
FILTRATION
Type
FILTRATION
Details
were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C=C1Cl)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.68 mmol
AMOUNT: MASS 500 mg
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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